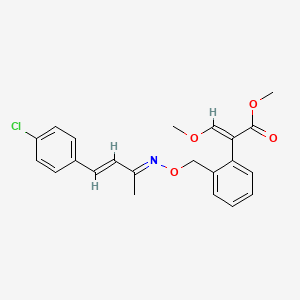
Enoxastrobin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enoxastrobin is a synthetic fungicide belonging to the strobilurin class of compounds. It is primarily used to control fungal diseases such as leaf blotch, leaf rust, and powdery mildew on crops like wheat, cucumbers, tomatoes, and grapes . The compound is characterized by its methyl ester structure, specifically the methyl ester of (2E)-2-{2-[(E)-{(3E)-4-(4-chlorophenyl)but-3-en-2-ylidene}amino}oxy]methyl]phenyl}-3-methoxyprop-2-enoic acid .
Applications De Recherche Scientifique
Enoxastrobin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of strobilurin fungicides and their derivatives.
Biology: this compound is used to investigate the mechanisms of fungal resistance and the development of new antifungal agents.
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents for fungal infections.
Mécanisme D'action
Target of Action
Enoxastrobin primarily targets the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration. By inhibiting this complex, this compound disrupts the normal functioning of the fungi, leading to their death .
Mode of Action
This compound acts as a Quinone Outside Inhibitor (QoI) . It binds to the cytochrome-bc1 complex, specifically at the ubiquinol oxidizing site. This binding inhibits the complex, disrupting the electron transport chain and halting cellular respiration . This leads to the death of the fungi, thereby exerting its fungicidal effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain . By inhibiting the cytochrome-bc1 complex, this compound disrupts the flow of electrons within this chain. This disruption prevents the fungi from producing ATP, the energy currency of the cell, leading to energy depletion and eventual death of the fungi .
Result of Action
The primary result of this compound’s action is the death of the fungi . By inhibiting the cytochrome-bc1 complex and disrupting the electron transport chain, this compound depletes the fungi’s energy reserves, leading to their death . This makes this compound effective in controlling various fungal diseases.
Analyse Biochimique
Biochemical Properties
Enoxastrobin acts as a mitochondrial cytochrome-bc1 complex inhibitor . This means that it interacts with the enzymes of the mitochondrial cytochrome-bc1 complex, inhibiting their function. The nature of these interactions is typically inhibitory, preventing the enzymes from carrying out their normal biochemical reactions .
Cellular Effects
The primary cellular effect of this compound is the inhibition of fungal growth. By inhibiting the mitochondrial cytochrome-bc1 complex, this compound disrupts the normal metabolic processes of the fungal cells, leading to their death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the mitochondrial cytochrome-bc1 complex . It binds to this complex, inhibiting its function and disrupting the electron transport chain. This leads to a decrease in ATP production, which is crucial for cell survival .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not well-documented. Like most fungicides, it is likely that this compound remains stable under normal storage conditions. Long-term effects on cellular function would primarily be seen in the form of continued inhibition of fungal growth .
Dosage Effects in Animal Models
Currently, there is no available data on the effects of this compound in animal models. As a fungicide, this compound is primarily used in agricultural settings and is not typically studied in animal models .
Metabolic Pathways
This compound is involved in the electron transport chain pathway within the mitochondria, where it inhibits the cytochrome-bc1 complex . This complex is a crucial component of the electron transport chain, and its inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production .
Transport and Distribution
As a small molecule, it is likely that this compound can diffuse across cell membranes and distribute throughout the cell .
Subcellular Localization
This compound is localized to the mitochondria within cells, where it interacts with the cytochrome-bc1 complex . This subcellular localization is crucial for its function as a fungicide, as it allows this compound to directly interact with and inhibit the enzymes of the electron transport chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Enoxastrobin is synthesized through a series of chemical reactions involving the formation of an enoate ester. The key steps include the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a base to form the corresponding enoate ester. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently converted to the oxime ether using methanol and a base .
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The process typically involves large-scale batch reactions followed by purification steps such as crystallization and filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Enoxastrobin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted products where the chlorophenyl group is replaced by other functional groups .
Comparaison Avec Des Composés Similaires
Enoxastrobin is compared with other strobilurin fungicides such as azoxystrobin and kresoxim-methyl. While all these compounds share a similar mode of action, this compound is unique due to its specific structural features, such as the presence of a chlorophenyl group and an oxime ether moiety . These structural differences contribute to its distinct antifungal spectrum and efficacy .
List of Similar Compounds
- Azoxystrobin
- Kresoxim-methyl
- Pyraclostrobin
- Trifloxystrobin
Propriétés
Numéro CAS |
238410-11-2 |
|---|---|
Formule moléculaire |
C22H22ClNO4 |
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
methyl (E)-2-[2-[[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H22ClNO4/c1-16(8-9-17-10-12-19(23)13-11-17)24-28-14-18-6-4-5-7-20(18)21(15-26-2)22(25)27-3/h4-13,15H,14H2,1-3H3/b9-8+,21-15+,24-16- |
Clé InChI |
VMNULHCTRPXWFJ-GORHOJJASA-N |
SMILES |
CC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl |
SMILES isomérique |
C/C(=N/OCC1=CC=CC=C1/C(=C\OC)/C(=O)OC)/C=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Enoxastrobin. |
Origine du produit |
United States |
Q1: What is the primary mechanism of action for Enestroburin?
A1: Enestroburin belongs to the strobilurin class of fungicides. It works by inhibiting mitochondrial respiration in fungi. [, , , , ] Specifically, it blocks electron transfer at the Qo site of the cytochrome bc1 complex, disrupting energy production and ultimately leading to fungal cell death.
Q2: Does Enestroburin affect mammalian cells?
A2: Enestroburin shows high selectivity towards fungal cells. Its target, the Qo site of the cytochrome bc1 complex, differs significantly in fungi compared to mammals, making it less likely to interfere with mammalian mitochondrial respiration. [, , ]
Q3: What is the molecular formula and weight of Enestroburin?
A3: The molecular formula of Enestroburin is C20H27NO4, and its molecular weight is 345.43 g/mol. [, ]
Q4: What spectroscopic data are available for Enestroburin?
A4: Researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H NMR and 13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural characterization of Enestroburin and its isomers. [, , ] These techniques provide information about the compound's structure, functional groups, and fragmentation patterns.
Q5: How stable is Enestroburin under different environmental conditions?
A5: Studies show that Enestroburin degrades relatively quickly in the environment, with half-lives in soil ranging from 6.13 to 11.09 days, depending on factors like soil type and environmental conditions. [, ] In apples, the half-life ranges from 2.91 to 7.74 days. [] This relatively rapid degradation suggests it is less likely to accumulate in the environment compared to more persistent pesticides.
Q6: What formulations of Enestroburin are available commercially?
A6: Enestroburin is available in various formulations, including Emulsifiable Concentrates (EC), Suspension Concentrates (SC), Wettable Powders (WP), Water Dispersible Granules (WG), and mixtures with other fungicides. [, , , , ] Each formulation offers different advantages in terms of handling, application, and efficacy.
Q7: What is the efficacy of Enestroburin against various plant pathogens?
A8: Enestroburin exhibits a broad spectrum of activity against fungal pathogens, effectively controlling diseases caused by Ascomycetes, Basidiomycetes, Deuteromycetes, Mastigomycetes, and Zygomycetes. [, , ] Field trials demonstrate its efficacy against various diseases, including Chinese cabbage downy mildew, potato late blight, cucumber powdery mildew, and wheat powdery mildew. [, , , ]
Q8: Is there any evidence of resistance development to Enestroburin?
A10: Although initially no resistant isolates were found in early studies, [] continuous use of any single-site fungicide like Enestroburin can lead to resistance development. [, ] Therefore, employing strategies such as alternating with fungicides having different modes of action is crucial to delay resistance development.
Q9: What analytical methods are employed for detecting and quantifying Enestroburin residues?
A12: Common methods for analyzing Enestroburin residues in various matrices like crops and soil include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or UV detection for sensitive and selective quantification. [, , , ]
Q10: What are the maximum residue limits (MRLs) for Enestroburin in food products?
A13: MRLs for Enestroburin vary depending on the specific crop and country. [, ] Regulatory bodies like the European Food Safety Authority (EFSA) and the United States Environmental Protection Agency (EPA) set MRLs based on toxicological data and good agricultural practices to ensure consumer safety.
Q11: Are there any strategies to minimize the environmental impact of Enestroburin?
A15: Integrated Pest Management (IPM) strategies, which emphasize preventative measures and judicious pesticide use, can help minimize the overall environmental impact of Enestroburin and other pesticides. [] These strategies aim to balance effective pest control with environmental protection.
Q12: What are some areas of ongoing research related to Enestroburin?
A16: Ongoing research focuses on understanding resistance mechanisms, developing novel formulations with improved efficacy and environmental profiles, and exploring its potential use in combination with other active ingredients for enhanced disease control. [, ]
Q13: What is the historical context of Enestroburin development?
A17: Enestroburin, like other strobilurin fungicides, was developed based on naturally occurring compounds with antifungal properties. [] The discovery and development of strobilurin fungicides represent a significant milestone in agricultural chemistry, providing effective tools for disease management.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


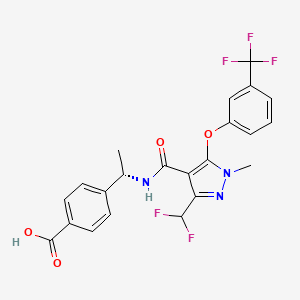
![5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide](/img/structure/B607249.png)
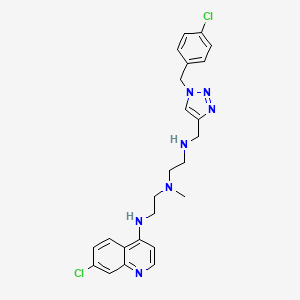
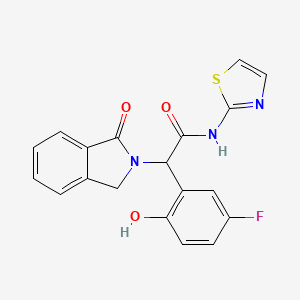
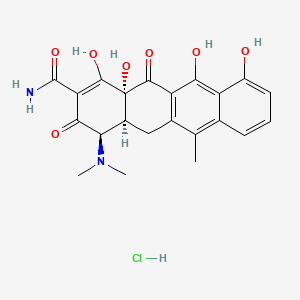

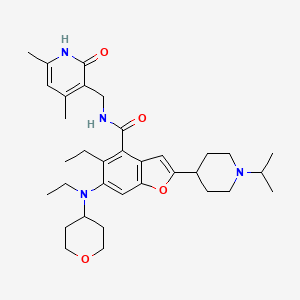
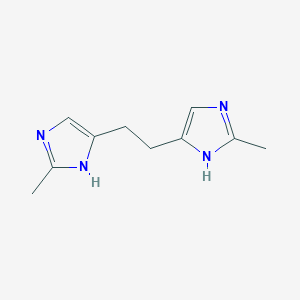

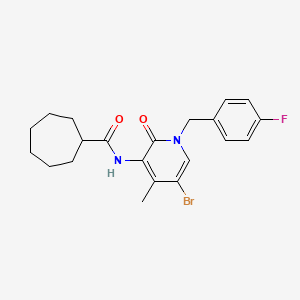
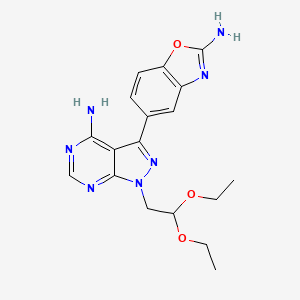
![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B607268.png)

